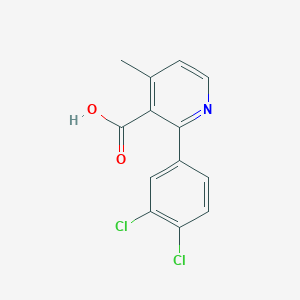
2-(3,4-Dichlorophenyl)-4-methylnicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a dichlorophenyl group attached to the nicotinic acid structure
准备方法
合成路线和反应条件
2-(3,4-二氯苯基)-4-甲基烟酸的合成通常涉及在特定条件下,将3,4-二氯苯甲醛与甲基烟酸酯反应。反应通常在碱(如氢氧化钠)和溶剂(如乙醇)的存在下进行。得到的产物随后通过重结晶进行纯化。
工业生产方法
在工业环境中,2-(3,4-二氯苯基)-4-甲基烟酸的生产可能涉及更有效和可扩展的方法。一种常见的方法是使用连续流动反应器,它可以更好地控制反应条件并提高产率。此外,使用催化剂(如碳载钯)可以提高反应速率和选择性。
化学反应分析
反应类型
2-(3,4-二氯苯基)-4-甲基烟酸可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类。
还原: 还原反应可以将该化合物转化为相应的胺类。
取代: 二氯苯基可以发生亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 亲核取代反应通常涉及甲醇钠或叔丁醇钾等试剂。
主要产物
氧化: 形成醌类。
还原: 形成胺类。
取代: 形成取代的苯基衍生物。
科学研究应用
2-(3,4-二氯苯基)-4-甲基烟酸在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它被用于开发新材料以及作为农用化学品合成的前体。
作用机制
2-(3,4-二氯苯基)-4-甲基烟酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。例如,它可能抑制参与代谢途径的某些酶,从而导致细胞功能发生改变。确切的分子靶标和途径可能因特定应用和背景而异。
相似化合物的比较
类似化合物
- 2-(3,4-二氯苯基)烟酸
- 4-甲基-2-(3,4-二氯苯基)吡啶
- 3,4-二氯苯乙酸
独特性
2-(3,4-二氯苯基)-4-甲基烟酸的独特之处在于烟酸结构上同时存在二氯苯基和甲基。这种组合赋予了其独特的化学和生物特性,使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C13H9Cl2NO2 |
|---|---|
分子量 |
282.12 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c1-7-4-5-16-12(11(7)13(17)18)8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,17,18) |
InChI 键 |
JIHBVRPSXOYXDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


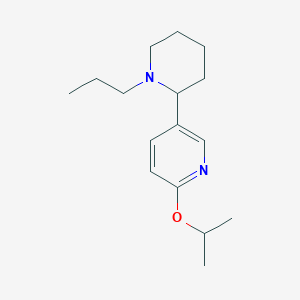

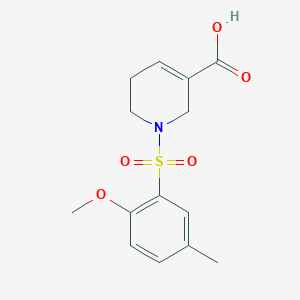
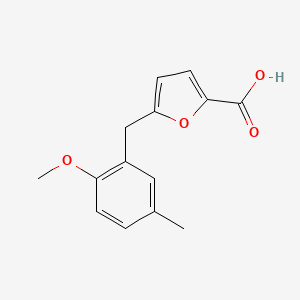

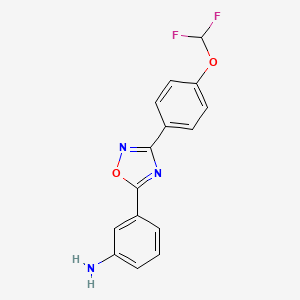
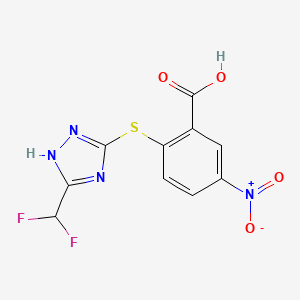

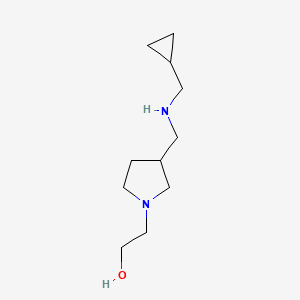
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)

![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)


